molecular formula C23H25N3O5S B12456066 2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide

2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide

Cat. No.: B12456066
M. Wt: 455.5 g/mol
InChI Key: LHAYGBIUFLNHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinone ring, and a propoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a series of reactions including cyclization and functional group transformations. The imidazolidinone ring is then introduced via a condensation reaction with appropriate reagents under controlled conditions. The final step involves the coupling of the propoxyphenyl group to the intermediate product, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives that retain the core structure of the original compound but exhibit different chemical and physical properties .

Scientific Research Applications

2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The imidazolidinone ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is unique due to its combination of a benzodioxole moiety, an imidazolidinone ring, and a propoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O5S/c1-3-10-29-17-7-5-16(6-8-17)24-21(27)12-18-22(28)25(2)23(32)26(18)13-15-4-9-19-20(11-15)31-14-30-19/h4-9,11,18H,3,10,12-14H2,1-2H3,(H,24,27)

InChI Key

LHAYGBIUFLNHHL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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